molecular formula C15H23BrClNO3 B4155973 1-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]propan-2-ol;hydrochloride

1-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]propan-2-ol;hydrochloride

Cat. No.: B4155973
M. Wt: 380.70 g/mol
InChI Key: DAWVTTANQJTLDH-UHFFFAOYSA-N
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Description

1-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]propan-2-ol;hydrochloride is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]propan-2-ol;hydrochloride typically involves multiple steps. One common approach starts with the bromination of an ethoxybenzyl compound, followed by allylation and subsequent amination. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Hydrogenated compounds.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

1-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Amino-1-propanol: A simpler analog with similar functional groups.

    3-Amino-1-propanol: Another analog with a different structural arrangement.

    Propranolol hydrochloride: A well-known beta-blocker with a related structure.

Uniqueness: 1-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]propan-2-ol;hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3.ClH/c1-4-6-20-15-13(16)7-12(8-14(15)19-5-2)10-17-9-11(3)18;/h4,7-8,11,17-18H,1,5-6,9-10H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWVTTANQJTLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC(C)O)Br)OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]propan-2-ol;hydrochloride
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1-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]propan-2-ol;hydrochloride
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1-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]propan-2-ol;hydrochloride
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1-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]propan-2-ol;hydrochloride
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1-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]propan-2-ol;hydrochloride
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1-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]propan-2-ol;hydrochloride

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